![molecular formula C17H19N5O B14217151 N-Butyl-N'-(3-phenylimidazo[1,2-a]pyrazin-8-yl)urea CAS No. 787590-70-9](/img/structure/B14217151.png)
N-Butyl-N'-(3-phenylimidazo[1,2-a]pyrazin-8-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Butyl-N’-(3-phenylimidazo[1,2-a]pyrazin-8-yl)urea is a synthetic compound belonging to the class of imidazo[1,2-a]pyrazine derivatives. These compounds are known for their diverse pharmacological activities and are widely studied for their potential applications in medicinal chemistry. The unique structure of N-Butyl-N’-(3-phenylimidazo[1,2-a]pyrazin-8-yl)urea makes it a valuable candidate for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N’-(3-phenylimidazo[1,2-a]pyrazin-8-yl)urea typically involves the reaction of 3-phenylimidazo[1,2-a]pyrazine with butyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of N-Butyl-N’-(3-phenylimidazo[1,2-a]pyrazin-8-yl)urea may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
N-Butyl-N’-(3-phenylimidazo[1,2-a]pyrazin-8-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
科学的研究の応用
N-Butyl-N’-(3-phenylimidazo[1,2-a]pyrazin-8-yl)urea has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
作用機序
The mechanism of action of N-Butyl-N’-(3-phenylimidazo[1,2-a]pyrazin-8-yl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N-Butyl-N’-(3-methylimidazo[1,2-a]pyrazin-8-yl)urea
- N-Butyl-N’-(3-ethylimidazo[1,2-a]pyrazin-8-yl)urea
- N-Butyl-N’-(3-phenylimidazo[1,2-a]pyrimidin-8-yl)urea
Uniqueness
N-Butyl-N’-(3-phenylimidazo[1,2-a]pyrazin-8-yl)urea stands out due to its unique structural features, which confer specific biological activities and chemical reactivity. The presence of the phenyl group at the 3-position of the imidazo[1,2-a]pyrazine ring enhances its binding affinity to certain molecular targets, making it a promising candidate for drug development and other scientific research applications.
特性
CAS番号 |
787590-70-9 |
|---|---|
分子式 |
C17H19N5O |
分子量 |
309.4 g/mol |
IUPAC名 |
1-butyl-3-(3-phenylimidazo[1,2-a]pyrazin-8-yl)urea |
InChI |
InChI=1S/C17H19N5O/c1-2-3-9-19-17(23)21-15-16-20-12-14(22(16)11-10-18-15)13-7-5-4-6-8-13/h4-8,10-12H,2-3,9H2,1H3,(H2,18,19,21,23) |
InChIキー |
QGYGATLHYVZXEG-UHFFFAOYSA-N |
正規SMILES |
CCCCNC(=O)NC1=NC=CN2C1=NC=C2C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[Cyano(2,3-dimethoxyphenyl)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14217072.png)
![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(pyridin-4-yl)methyl]-2H-indole-4-carboxamide](/img/structure/B14217073.png)
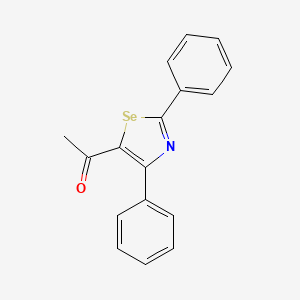
![1,3-Bis(3-hexyl[2,2'-bithiophen]-5-yl)propane-1,3-dione](/img/structure/B14217105.png)
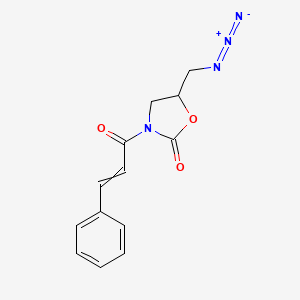
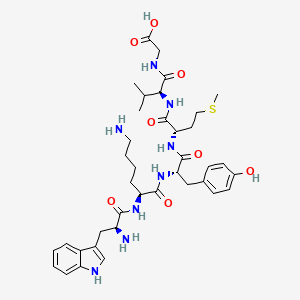
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(3-methyl-2-thienyl)-](/img/structure/B14217119.png)

![4-[Methyl(pentadecyl)amino]benzaldehyde](/img/structure/B14217127.png)
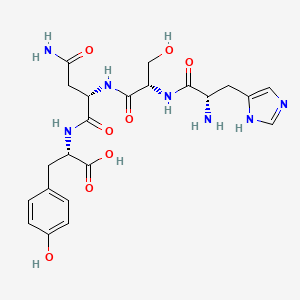
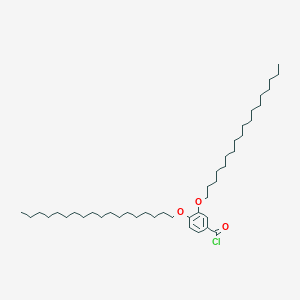
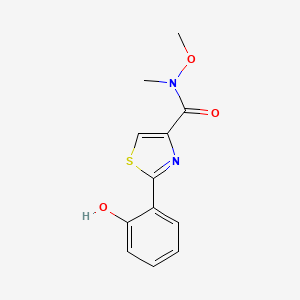

![1-[2-(Tribenzylstannyl)ethenyl]cycloheptan-1-ol](/img/structure/B14217165.png)
